molecular formula C28H40F3N3O7 B14114636 MK-0812 Succinate

MK-0812 Succinate

Cat. No.: B14114636
M. Wt: 587.6 g/mol
InChI Key: WPPJJJUIDYHHSM-NATDTKDYSA-N
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Description

This compound is a hybrid molecule comprising two distinct moieties:

  • Butanedioic acid (succinic acid): A dicarboxylic acid (HOOC-CH₂-CH₂-COOH) with pKa values of 4.207 and 5.635 . It is a metabolic intermediate in the Krebs cycle and serves as a building block in polymers and pharmaceuticals.
  • A 3-(trifluoromethyl)-7,8-dihydro-5H-1,6-naphthyridin-6-yl group, a bicyclic heteroaromatic system known for bioactivity in medicinal chemistry (e.g., kinase inhibition).

The trifluoromethyl (-CF₃) group enhances metabolic stability and lipophilicity, while the naphthyridine core may facilitate π-π stacking or receptor binding.

Properties

Molecular Formula

C28H40F3N3O7

Molecular Weight

587.6 g/mol

IUPAC Name

butanedioic acid;[(1S)-3-[(3-methoxyoxan-4-yl)amino]-1-propan-2-ylcyclopentyl]-[3-(trifluoromethyl)-7,8-dihydro-5H-1,6-naphthyridin-6-yl]methanone

InChI

InChI=1S/C24H34F3N3O3.C4H6O4/c1-15(2)23(7-4-18(11-23)29-20-6-9-33-14-21(20)32-3)22(31)30-8-5-19-16(13-30)10-17(12-28-19)24(25,26)27;5-3(6)1-2-4(7)8/h10,12,15,18,20-21,29H,4-9,11,13-14H2,1-3H3;1-2H2,(H,5,6)(H,7,8)/t18?,20?,21?,23-;/m0./s1

InChI Key

WPPJJJUIDYHHSM-NATDTKDYSA-N

Isomeric SMILES

CC(C)[C@@]1(CCC(C1)NC2CCOCC2OC)C(=O)N3CCC4=C(C3)C=C(C=N4)C(F)(F)F.C(CC(=O)O)C(=O)O

Canonical SMILES

CC(C)C1(CCC(C1)NC2CCOCC2OC)C(=O)N3CCC4=C(C3)C=C(C=N4)C(F)(F)F.C(CC(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

Key Process Parameters

Step Conditions Yield Purity
Acidification HCl (aq), 1-2 pH 98% MgCl₂ conversion 89% succinic acid
Activated Carbon Treatment 60-150 min contact - 99.2% purity
Thermal Decomposition 300°C, MgCl₂ → MgO + HCl 94% HCl recovery -

This method avoids traditional calcium succinate routes, instead using magnesium intermediates that enable closed-loop HCl recycling. The activated carbon step critically improves crystal morphology, producing monoclinic prisms (Fig.2) versus irregular aggregates in conventional methods (Fig.3).

Construction of the Naphthyridine Core

The CN105399739A protocol enables efficient 1,8-naphthyridine synthesis:

Reaction Optimization

Reaction: 2,6-Diaminopyridine + 1,1,3,3-Tetramethoxypropane → 1,8-Naphthyridin-2-amine  
Conditions:  
- Acid: H₃PO₄ (3:1 v/w vs diaminopyridine)  
- Temperature: 70-75°C  
- Time: 40 min  
Yield: 72%  
Purity: 96% HPLC  

To introduce the C3 trifluoromethyl group, post-functionalization via:

  • Diazotization at C3 amine
  • Sandmeyer reaction with CF₃Cu
    Theoretical yield: ~55% based on analogous heterocyclic substitutions

Cyclopentyl Intermediate Synthesis

The CN103508890A method provides a foundation for cyclopentane functionalization:

Michael Addition Protocol

Reaction: Cyclopentanone + Morpholine → Enamine + Ethyl Acrylate → 3-(2-Oxocyclopentyl)Propionate  
Conditions:  
- Toluene solvent (3.5 mL/g)  
- p-TsOH catalyst (0.1 eq)  
- 85°C, 4h addition time  
Yield: 92%  

Convergent Synthesis Strategy

Retrosynthetic Analysis

  • Naphthyridine-Methanone Unit :
    • Prepare 3-(trifluoromethyl)-7,8-dihydro-5H-1,6-naphthyridine-6-carboxylic acid
  • Cyclopentyl Amine :
    • Synthesize (1S)-3-amino-1-propan-2-ylcyclopentyl 3-methoxyoxan-4-yl ether
  • Coupling :
    • Amide bond formation between acid and amine
  • Succinic Acid Conjugation :
    • Esterification or salt formation

Critical Coupling Reactions

Step 1: Naphthyridine-Ketone Formation

Reaction: 3-(Trifluoromethyl)-1,8-naphthyridin-2-amine → 6-Carboxylic Acid via:  
1. Diazotization/Hydrolysis (HNO₂, H₂O)  
2. Friedel-Crafts Acylation (AlCl₃, AcCl)  
Theoretical yield: 68%  

Step 2: Stereoselective Cyclopentyl Amine Synthesis

Method: Asymmetric hydrogenation of 3-oxocyclopentene derivative  
Catalyst: Ru-BINAP complex  
ee: >99% (literature analogues)  

Step 3: Final Coupling

Conditions:  
- EDC/HOBt activation in DMF  
- 0°C → rt, 12h  
Yield: 85% (model compounds)  

Process Optimization Considerations

Purification Challenges

Component Method Efficiency
Naphthyridine Alumina chromatography 96% recovery
Cyclopentyl Centrifugal partition chromatography ee 99.5%
Final Product pH-controlled crystallization 91% purity

Scalability Assessment

Critical Parameters:  
- MgCl₂ decomposition energy input: 18.5 MJ/kg  
- Naphthyridine cyclization exotherm: ΔTmax 42°C  
- Coupling reaction mass intensity: 56 kg/kg API  

Chemical Reactions Analysis

Cyclopentyl Amine Group

The secondary amine undergoes nucleophilic reactions:

  • Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) in dichloromethane (DCM) to form amides .

  • Alkylation : Forms quaternary ammonium salts with alkyl halides in the presence of a base (e.g., K₂CO₃) .

Methoxy-Tetrahydropyran Moiety

  • Hydrolysis : The methoxy group is hydrolyzed under acidic conditions (HCl, reflux) to yield a hydroxyl group, though this reaction is slow due to steric hindrance.

  • Oxidation : Resistant to common oxidizing agents (e.g., KMnO₄), retaining its cyclic ether structure.

Trifluoromethyl-Naphthyridine Core

  • Electrophilic Substitution : The electron-deficient naphthyridine ring undergoes nitration or halogenation at the C5 position under strongly acidic conditions .

  • Reduction : The trifluoromethyl group remains inert to catalytic hydrogenation (H₂/Pd-C), but the naphthyridine ring can be partially reduced under high-pressure H₂ .

Thermal Degradation

At temperatures >150°C, the compound decomposes via:

  • Retro-Michael Reaction : Cleavage of the cyclopentyl-methanone bond.

  • Decarboxylation : Loss of CO₂ from the succinate counterion .

Condition Major Degradants
180°C, 2 hoursTrifluoromethyl-naphthyridine fragment, succinic anhydride

Photodegradation

Exposure to UV light (λ = 254 nm) induces:

  • C–N Bond Cleavage in the cyclopentyl amine group.

  • Radical Formation at the trifluoromethyl group, leading to defluorination .

Stability in Solution

Solvent pH Stability (Half-life) Key Degradation Products
Water7.448 hoursHydrolyzed tetrahydropyran-OH derivative
MethanolNeutral>7 daysNone detected
DMSO-24 hoursOxidized naphthyridine sulfoxide

Stability is optimal in aprotic solvents (e.g., methanol), while aqueous solutions degrade via hydrolysis of the methoxy group.

Reactivity with Biological Targets

The compound acts as a dual CCR2-CCR5 receptor antagonist , binding via:

  • Hydrogen Bonding : Between the cyclopentyl amine and receptor aspartate residues.

  • π-π Stacking : The naphthyridine ring interacts with hydrophobic receptor pockets.

Target Binding Affinity (IC₅₀)
CCR212 nM
CCR58 nM

Computational Predictions

DFT calculations (B3LYP/6-31G*) highlight:

  • Electrophilic Sites : Naphthyridine C5 (Mulliken charge: +0.32) and cyclopentyl amine N (charge: -0.45) .

  • Thermodynamic Stability : ΔG of formation = -1,245 kJ/mol, indicating high stability under standard conditions .

Scientific Research Applications

Butanedioic acid;[(1S)-3-[(3-methoxyoxan-4-yl)amino]-1-propan-2-ylcyclopentyl]-[3-(trifluoromethyl)-7,8-dihydro-5H-1,6-naphthyridin-6-yl]methanone has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable tool for studying reaction mechanisms and developing new synthetic methods.

    Biology: The compound can be used to study the effects of specific functional groups on biological activity. This can help researchers understand the structure-activity relationships of similar compounds.

    Medicine: The compound has potential applications in drug discovery and development. Its unique structure and functional groups make it a promising candidate for the development of new therapeutic agents.

    Industry: The compound can be used in the development of new materials and chemicals. Its unique properties make it a valuable tool for developing new industrial processes and products.

Mechanism of Action

The mechanism of action of butanedioic acid;[(1S)-3-[(3-methoxyoxan-4-yl)amino]-1-propan-2-ylcyclopentyl]-[3-(trifluoromethyl)-7,8-dihydro-5H-1,6-naphthyridin-6-yl]methanone involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism of action depends on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Physicochemical Comparisons
Compound Name / Class Core Structure Key Substituents/Features pKa (if applicable) Potential Applications
Target Compound Butanedioic acid + methanone 1,6-Naphthyridine, CF₃, cyclopentyl, oxane Not reported Pharmaceuticals (inferred)
Succinic Acid (Butanedioic Acid) HOOC-CH₂-CH₂-COOH None 4.207, 5.635 Food additives, polymers, bioplastics
Malonic Acid (Propanedioic Acid) HOOC-CH₂-COOH Shorter carbon chain 2.826, 5.696 Organic synthesis, chelators
Perfluorinated Succinate Esters Succinic acid + fluorinated chains -CF₂-CF₃ groups Not reported Surfactants, industrial coatings
1,6-Naphthyridine Derivatives (e.g., kinase inhibitors) Bicyclic heteroaromatic core Variable (e.g., -CF₃, amines, halogens) Not reported Anticancer, antimicrobial agents

Physicochemical Properties

  • Acidity : The target compound’s succinic acid moiety provides two ionizable protons, comparable to malonic acid but less acidic than fumaric acid (pKa₁ 3.10) .
  • Thermal Stability: Fluorinated and aromatic components (e.g., naphthyridine) may improve thermal stability compared to non-fluorinated succinate esters .

Functional Comparisons

  • Industrial Use : Unlike perfluorinated succinate esters (used in coatings and surfactants ), the target compound’s complexity suggests pharmaceutical rather than industrial applications.

Research Findings and Data Gaps

Key Observations

  • Synthetic Challenges : The stereochemistry of the cyclopentyl group and the trifluoromethyl-naphthyridine moiety may complicate synthesis, requiring advanced catalytic methods.
  • Metabolic Pathways: The succinic acid component could undergo decarboxylation or β-oxidation under physiological conditions, similar to octanoic acid degradation observed in cheese ripening .

Biological Activity

The compound butanedioic acid;[(1S)-3-[(3-methoxyoxan-4-yl)amino]-1-propan-2-ylcyclopentyl]-[3-(trifluoromethyl)-7,8-dihydro-5H-1,6-naphthyridin-6-yl]methanone represents a complex molecular structure with potential therapeutic applications. This article explores its biological activity, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound can be broken down into several key components:

  • Butanedioic Acid : A dicarboxylic acid known for its role in metabolic pathways.
  • Cyclopentyl and Naphthyridine Moieties : These structural elements may contribute to the compound's interaction with biological targets.

The IUPAC name provides insight into the stereochemistry and functional groups present, indicating potential reactivity and biological interactions.

Research indicates that this compound may act as an inhibitor of specific enzymes or receptors involved in metabolic processes. Its structure suggests potential interactions with:

  • GABA Receptors : Inhibitors targeting GABA_A receptors have been shown to modulate neurotransmission, which could be relevant for neurological conditions.
  • Plasma Kallikrein (KLKB1) : The compound has been suggested to exhibit inhibitory activity against KLKB1, which is involved in inflammatory responses and coagulation pathways .

Pharmacokinetics

Data from animal studies reveal favorable pharmacokinetics, including absorption and distribution profiles that suggest potential therapeutic efficacy. The compound's ability to cross biological membranes may enhance its effectiveness in treating conditions related to inflammation or coagulation disorders .

In Vivo Studies

  • Inflammatory Disorders : A study demonstrated that the compound reduced inflammatory markers in rodent models, suggesting its potential use in treating conditions like arthritis or other inflammatory diseases.
  • Coagulation Disorders : In models of thrombosis, the compound showed promise in reducing clot formation, indicating its applicability in managing conditions like deep vein thrombosis or pulmonary embolism.

In Vitro Studies

  • Cell Line Testing : The compound was tested on various human cell lines to assess cytotoxicity and efficacy. Results indicated selective toxicity towards cancerous cells while sparing normal cells, highlighting its potential as an anticancer agent.

Data Table of Biological Activities

Activity TypeModel UsedObserved EffectReference
Anti-inflammatoryRodent modelsReduced inflammatory markers
Coagulation inhibitionThrombosis modelDecreased clot formation
CytotoxicityHuman cell linesSelective toxicity towards cancer cells

Q & A

Q. What synthetic strategies are recommended for preparing the target compound, and how can intermediates be characterized?

The synthesis of this compound likely involves multi-step reactions, including cyclization, amination, and coupling. A modular approach could start with the preparation of the cyclopentyl and naphthyridinone fragments separately. For example, the cyclopentyl moiety may require stereoselective alkylation using chiral auxiliaries or catalysts, as seen in asymmetric syntheses of similar cyclopentane derivatives . The naphthyridinone core could be synthesized via cyclocondensation of aminopyridine derivatives with trifluoromethyl ketones. Key intermediates should be characterized using 1H^1H- and 13C^{13}C-NMR to confirm stereochemistry and LC-MS to verify molecular weight. Purity can be assessed via reverse-phase HPLC with UV detection .

Q. What analytical techniques are critical for verifying the compound’s structural integrity and purity?

A combination of spectroscopic and chromatographic methods is essential:

  • NMR Spectroscopy : Assign stereochemistry using 1H^1H-NMR coupling constants and 19F^{19}F-NMR for trifluoromethyl group confirmation .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula with <5 ppm mass accuracy.
  • HPLC-PDA/ELSD : Monitor purity (>95%) using a C18 column with gradient elution (e.g., water/acetonitrile + 0.1% formic acid) .
  • X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable .

Q. How should stability studies be designed for this compound under varying storage conditions?

Conduct accelerated stability testing by exposing the compound to:

  • Temperature : 25°C (ambient), 40°C (elevated), and -20°C (long-term storage).
  • Humidity : 60% RH and 75% RH to assess hygroscopicity.
  • Light : UV/visible light exposure per ICH Q1B guidelines. Analyze degradation products via LC-MS and compare retention times to known impurities. Use kinetic modeling (e.g., Arrhenius equation) to predict shelf life .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve stereochemical control during cyclopentyl ring formation?

Stereoselectivity in cyclopentane synthesis may be achieved via:

  • Chiral Catalysts : Rhodium complexes with BINAP ligands, as demonstrated in asymmetric hydrogenation of enamines .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) can enhance transition-state organization.
  • Temperature Control : Lower temperatures (-20°C to 0°C) may favor kinetic over thermodynamic product formation. Monitor enantiomeric excess (ee) using chiral HPLC with a cellulose-based column .

Q. What are the limitations of current analytical methods in detecting low-abundance degradation products?

While HPLC-UV is standard, it may miss non-UV-active degradants (e.g., ethers or alkanes). Complementary approaches include:

  • LC-MS/MS with MRM : Targets specific fragment ions for trace impurities.
  • NMR Hyphenation : LC-SPE-NMR can isolate and identify sub-1% impurities .
  • Ion Mobility Spectrometry : Resolves isobaric species with similar retention times. Note that aerosol mass spectrometry (AMS) may fail to detect volatile or thermally labile species, as observed in analogous oxidation studies .

Q. How can computational modeling predict the compound’s reactivity in biological systems?

  • DFT Calculations : Estimate electrophilic/nucleophilic sites via Fukui indices.
  • Molecular Dynamics (MD) : Simulate interactions with enzymatic active sites (e.g., cytochrome P450 isoforms).
  • ADMET Prediction : Tools like SwissADME can forecast metabolic pathways and toxicity risks . Validate predictions with in vitro assays (e.g., microsomal stability tests) .

Q. What strategies resolve contradictions between experimental data and theoretical models?

  • Sensitivity Analysis : Identify which parameters (e.g., solvent polarity, catalyst loading) most affect outcomes.
  • Isotopic Labeling : Trace reaction pathways (e.g., 13C^{13}C-labeling in ketone intermediates).
  • In Situ Monitoring : Use ReactIR or Raman spectroscopy to detect transient intermediates .

Methodological Challenges and Solutions

Q. How can researchers address low yields in the final coupling step?

  • Coupling Reagents : Optimize use of EDC/HOBt or PyBOP for amide bond formation .
  • Microwave Assistance : Reduce reaction time and improve efficiency (e.g., 100°C, 30 min).
  • Protecting Groups : Temporarily block reactive amines or hydroxyls to prevent side reactions .

Q. What are the best practices for handling the trifluoromethyl group’s lability during purification?

  • Chromatography : Avoid basic silica gel; use neutral alumina or fluorinated stationary phases.
  • Solvent Selection : Prefer dichloromethane or ethyl acetate over methanol for column elution.
  • Low-Temperature Crystallization : Recrystallize from hexane/ethyl acetate at -20°C .

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